ethyl 2-bromononanoate
Description
Overview of α-Haloesters in Contemporary Organic Synthesis
α-Haloesters are a class of organic compounds characterized by a halogen atom attached to the carbon atom adjacent to the ester carbonyl group. This structural feature makes them exceptionally useful reagents in organic synthesis. The electron-withdrawing nature of the ester group, combined with the reactivity of the carbon-halogen bond, allows α-haloesters to participate in a variety of chemical transformations. They are key reactants in several important name reactions, including the Reformatsky reaction, the Darzens condensation, and the Blaise reaction, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. iitk.ac.innumberanalytics.comorganic-chemistry.orgnumberanalytics.com
In the Reformatsky reaction , α-haloesters react with aldehydes or ketones in the presence of zinc metal to form β-hydroxy esters. iitk.ac.innumberanalytics.comnumberanalytics.com This reaction is a reliable method for creating carbon-carbon bonds. iitk.ac.in The Darzens condensation (or glycidic ester condensation), discovered by Georges Darzens in 1904, involves the reaction of an α-haloester with a carbonyl compound in the presence of a base to yield an α,β-epoxy ester (a glycidic ester). numberanalytics.comscentspiracy.com These glycidic esters are valuable intermediates that can be further transformed into aldehydes, ketones, and other functional groups. scentspiracy.comslideshare.net The Blaise reaction utilizes α-haloesters and nitriles with zinc to synthesize β-enamino esters or β-keto esters, depending on the reaction work-up. organic-chemistry.orgchem-station.com
Beyond these classic reactions, the halogen atom in α-haloesters can be readily displaced by a wide range of nucleophiles, enabling the introduction of various functional groups. acs.org Their utility is further expanded by their role in radical reactions and as precursors for organometallic reagents. longdom.org The development of transition-metal-catalyzed reactions has also broadened the synthetic applications of these compounds. nih.gov
Significance of Ethyl 2-Bromononanoate as a Versatile Synthetic Intermediate
This compound (C₁₁H₂₁BrO₂) is a specific α-bromoester that serves as a valuable intermediate in numerous synthetic pathways. lookchem.comtcichemicals.comcalpaclab.com Its structure, comprising a nine-carbon chain with a bromine atom at the C-2 position and an ethyl ester group, allows for a diverse range of chemical modifications. The bromine atom is a reactive handle for nucleophilic substitution and the formation of organometallic reagents. smolecule.com
The applications of this compound and related α-bromoesters are extensive. They are used in the synthesis of:
β-hydroxy esters via the Reformatsky reaction. iitk.ac.innumberanalytics.comnumberanalytics.com
α,β-epoxy esters through the Darzens condensation. numberanalytics.comscentspiracy.com
β-keto esters and β-enamino esters via the Blaise reaction. organic-chemistry.orgchem-station.com
β-lactams , which are core structures in many antibiotics, through condensation with imines. rsc.org
Complex natural products and pharmaceuticals . numberanalytics.comtheaic.org For instance, the Reformatsky reaction using α-haloesters has been a key step in the total synthesis of various natural products. theaic.org
The nonanoate (B1231133) chain also imparts lipophilic character to the molecule, which can be advantageous in certain applications, such as the synthesis of molecules designed to interact with biological membranes.
Historical Development of Synthetic Strategies for Halogenated Esters
The synthesis of halogenated esters has a rich history, with methods evolving from classical procedures to more modern and efficient catalytic approaches.
One of the earliest and most fundamental methods for introducing a halogen at the α-position of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction . This reaction involves the treatment of a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide, followed by esterification to yield the α-bromoester.
The Hunsdiecker reaction , and its variations, represents another classical approach where a silver salt of a carboxylic acid is treated with bromine to produce an alkyl bromide, which can then be further functionalized. For example, ω-bromononanoic acid has been prepared by reacting bromine with the silver salt of the ethyl monoester of sebacic acid, followed by hydrolysis of the resulting ethyl bromononanoate. google.com
In 1904, Georges Darzens reported a method for the synthesis of α-chloroesters by reacting an alcohol with thionyl chloride in the presence of a tertiary amine base. scentspiracy.com This was a significant advancement for creating α-haloesters from the corresponding α-hydroxyesters under relatively mild conditions. scentspiracy.com
Over the years, direct halogenation methods have been refined. The development of new halogenating agents and catalytic systems has allowed for more selective and efficient α-halogenation of esters and carboxylic acids. These include methods that utilize N-halosuccinimides (NCS, NBS, NIS) and other electrophilic halogen sources. The use of organocatalysts and transition metal catalysts has further expanded the scope and stereocontrol of these reactions. nih.govmdpi.com
Current Research Trends and Future Challenges in α-Bromoester Chemistry
The field of α-bromoester chemistry continues to evolve, driven by the demand for more efficient, selective, and sustainable synthetic methods.
Current Research Trends:
Asymmetric Catalysis: A major focus is the development of enantioselective methods for the synthesis and transformation of α-bromoesters. Chiral catalysts, including metal complexes and organocatalysts, are being designed to control the stereochemistry of reactions like the Reformatsky and Darzens reactions, leading to the synthesis of optically pure compounds. theaic.orgorganic-chemistry.orgresearchgate.net
Photoredox and Electrochemical Catalysis: These emerging fields offer new ways to generate reactive intermediates from α-bromoesters under mild conditions. longdom.orgresearchgate.net Photoredox catalysis, for example, can facilitate single-electron transfer (SET) processes to generate radicals from α-bromoesters for subsequent alkylation or other transformations. longdom.org
Flow Chemistry: The application of flow chemistry to reactions involving α-bromoesters is gaining traction. Flow reactors can offer better control over reaction parameters, improved safety for handling reactive intermediates, and enhanced scalability. researchgate.net
Enzymatic and Chemoenzymatic Synthesis: Biocatalysis is being explored for the enantioselective synthesis and transformation of α-bromoesters. Enzymes can offer high selectivity under environmentally friendly conditions. mdpi.comresearchgate.net
Development of Novel Reagents: Research continues into new and improved reagents for α-bromination and for mediating reactions of α-bromoesters, including the use of different metals and catalytic systems in Reformatsky-type reactions. researchgate.netmdpi.comchem-station.com
Future Challenges:
Stereocontrol: Achieving high levels of stereoselectivity in reactions involving α-bromoesters, particularly in the creation of quaternary stereocenters, remains a significant challenge. longdom.orgnih.gov
Substrate Scope and Functional Group Tolerance: Expanding the range of substrates and functional groups that are compatible with new catalytic systems is an ongoing goal.
Green Chemistry: Developing more sustainable and environmentally benign synthetic methods that minimize waste and avoid the use of toxic reagents is a critical challenge for the chemical industry. mdpi.combeilstein-journals.org
Scalability: Translating novel laboratory-scale methods to large-scale industrial production presents numerous challenges, including cost, safety, and efficiency. researchgate.net
Structure
3D Structure
Properties
CAS No. |
7425-60-7 |
|---|---|
Molecular Formula |
C11H21BrO2 |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
ethyl 2-bromononanoate |
InChI |
InChI=1S/C11H21BrO2/c1-3-5-6-7-8-9-10(12)11(13)14-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
QARKIRQNOLQDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)OCC)Br |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Bromononanoate
Direct Bromination Approaches
Direct bromination methods involve the introduction of a bromine atom at the alpha-position of an existing nonanoate (B1231133) ester. This can be achieved through either α-bromination of the ester precursor or via radical halogenation pathways.
α-Bromination of Ester Precursors
The direct α-bromination of ethyl nonanoate is a challenging transformation. While the α-position of esters can be halogenated, this typically requires the formation of an enolate under basic conditions, which can also promote side reactions such as self-condensation (Claisen condensation). A more common and effective approach for achieving α-bromination of a carboxylic acid derivative is through the Hell-Volhard-Zelinsky (HVZ) reaction on the corresponding carboxylic acid, followed by esterification. libretexts.orglibretexts.orgmasterorganicchemistry.com
However, if a direct bromination of the ester is desired, it would likely involve the generation of the ester enolate using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophilic bromine source like bromine (Br₂) or N-bromosuccinimide (NBS). The general reaction scheme is as follows:
Step 1: Enolate Formation: Ethyl nonanoate is treated with a strong base at low temperature to deprotonate the α-carbon, forming the corresponding lithium enolate.
Step 2: Bromination: The enolate then reacts with an electrophilic bromine source to yield ethyl 2-bromononanoate.
Control of reaction conditions, particularly temperature and stoichiometry, is crucial to minimize side reactions and maximize the yield of the desired α-bromo ester.
Radical Halogenation Pathways
Free radical halogenation offers an alternative pathway for the introduction of a bromine atom at the α-position. chegg.com This method typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light (hν). researchgate.net The reaction proceeds via a radical chain mechanism:
Initiation: The radical initiator generates a small number of bromine radicals from NBS.
Propagation: A bromine radical abstracts a hydrogen atom from the α-carbon of the ethyl nonanoate, forming an α-radical. This radical is stabilized by resonance with the adjacent carbonyl group. The α-radical then reacts with another molecule of NBS to form the product, this compound, and a succinimidyl radical, which continues the chain reaction.
Termination: The reaction is terminated by the combination of any two radical species.
While radical bromination is a powerful tool, its selectivity for the α-position in aliphatic esters can be influenced by the presence of other reactive sites in the molecule. For simple straight-chain esters like ethyl nonanoate, this method can be effective. organic-chemistry.org
Esterification Routes Utilizing 2-Bromononanoic Acid
A more common and often higher-yielding approach to the synthesis of this compound involves the esterification of 2-bromononanoic acid. This precursor is readily synthesized from nonanoic acid via the Hell-Volhard-Zelinsky reaction. libretexts.orglibretexts.orgmasterorganicchemistry.com
Fischer Esterification Variants and Optimized Conditions
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. masterorganicchemistry.comoperachem.compatsnap.comcerritos.eduorganic-chemistry.org In the context of this compound synthesis, 2-bromononanoic acid is reacted with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
The reaction is an equilibrium process, and to drive it towards the formation of the ester, several strategies can be employed:
Use of Excess Alcohol: Using ethanol as the solvent ensures a large excess, shifting the equilibrium towards the product side. masterorganicchemistry.com
Removal of Water: The water formed as a byproduct can be removed by azeotropic distillation using a Dean-Stark apparatus or by the use of a dehydrating agent.
Table 1: Representative Conditions for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Temperature | Reaction Time | Yield |
| 2-Bromononanoic Acid | Ethanol (excess) | H₂SO₄ (catalytic) | Reflux | Several hours | High |
| Acetic Acid | Ethanol (10-fold excess) | Acid Catalyst | Not specified | Not specified | 97% masterorganicchemistry.com |
Coupling Reactions for Ester Formation
To circumvent the equilibrium limitations and sometimes harsh conditions of Fischer esterification, various coupling reagents have been developed to promote the formation of the ester bond under milder conditions.
Steglich Esterification: This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), as a coupling agent, with 4-dimethylaminopyridine (B28879) (DMAP) serving as a catalyst. organic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.orgsynarchive.com The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. This method is known for its mild reaction conditions and high yields, even with sterically hindered substrates. nih.gov
Table 2: Typical Reagents for Steglich Esterification
| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent |
| 2-Bromononanoic Acid | Ethanol | DCC or DIC | DMAP | Dichloromethane (DCM) |
Mitsunobu Reaction: The Mitsunobu reaction provides another mild method for esterification. wikipedia.orgorganic-chemistry.orgatlanchimpharma.comnih.govchem-station.com This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration at the alcohol's stereocenter, which is not relevant for the synthesis of this compound from ethanol but is a crucial feature for the synthesis of chiral esters from chiral secondary alcohols. The reaction is generally high-yielding and tolerates a wide range of functional groups.
Asymmetric Synthesis of Enantiomerically Enriched this compound
The synthesis of enantiomerically pure α-bromo esters is of significant interest as these compounds are valuable chiral building blocks in organic synthesis. The most common strategy for the asymmetric synthesis of compounds like this compound involves the use of chiral auxiliaries. researchgate.netwikipedia.orgresearchgate.netsfu.cayork.ac.uk
A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.
A plausible synthetic route for enantiomerically enriched this compound using a chiral auxiliary, such as an Evans oxazolidinone, would involve the following steps:
Acylation of the Chiral Auxiliary: Nonanoic acid is first converted to its acid chloride, which then reacts with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyl oxazolidinone.
Diastereoselective Bromination: The N-acyl oxazolidinone is then enolized with a suitable base, and the resulting enolate is brominated with an electrophilic bromine source. The steric bulk of the chiral auxiliary directs the approach of the bromine atom, leading to the formation of one diastereomer in excess.
Cleavage of the Auxiliary: The chiral auxiliary is then cleaved from the α-bromo N-acyl oxazolidinone by reacting it with sodium ethoxide. This step simultaneously forms the ethyl ester and regenerates the chiral auxiliary, which can be recovered and reused.
This approach allows for the synthesis of either the (R)- or (S)-enantiomer of this compound by selecting the appropriate enantiomer of the chiral auxiliary.
Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Key Feature |
| Evans Oxazolidinones | Provide high levels of diastereoselectivity in enolate alkylations and brominations. researchgate.net |
| Camphorsultams | Offer excellent stereocontrol in a variety of reactions. |
| Pseudoephedrine Amides | Can be used to direct the stereochemistry of α-functionalization. |
Chiral Catalyst-Mediated Transformations
The generation of enantiomerically enriched this compound requires the use of chiral catalysts to control the stereochemical outcome of the bromination. Asymmetric synthesis of C-chiral phosphonates, which are structurally related to α-bromoesters, often employs chiral metal complexes and organocatalysts to achieve high enantioselectivity. mdpi.com Similar strategies can be adapted for α-bromoesters.
One approach involves the asymmetric α-bromination of carbonyl compounds using a chiral catalyst to create a stereocenter at the α-position. For instance, chiral N- or P-based Lewis bases have been successfully used in reactions involving allene (B1206475) esters to create complex chiral molecules. msu.edu The development of catalytic asymmetric variants of classic reactions is a significant area of research. msu.edu Chiral catalysts, such as those derived from 3,4-disubstituted pyridines, have been designed for stereoselective reactions, demonstrating the potential for creating optically active products from inactive substrates. google.com
In a broader context, the dynamic kinetic resolution (DKR) of racemic alcohols, co-catalyzed by lipases and metal complexes, has been used to synthesize axially chiral biaryls with excellent enantioselectivity (up to 98% ee). mdpi.com This principle of combining biocatalysts with metal catalysts to resolve racemates or create chirality is a powerful tool in modern synthesis.
Table 1: Examples of Chiral Catalyst Systems in Asymmetric Synthesis
| Catalyst Type | Reaction | Substrate Class | Enantioselectivity (ee) |
| Chiral Amine (Cinchona Alkaloids) | Formal [4+2] Addition | Acyclic Enones & Allenoate | >90% msu.edu |
| N,N′-dioxide-Sc(III) complex | Phospha-Mannich Reaction | Imines & Phosphites | Up to 87% mdpi.com |
| Lipase & Ru-Complex | Dynamic Kinetic Resolution | Axially Chiral Biaryls | 86–98% mdpi.com |
Diastereoselective Synthesis Approaches
Diastereoselective synthesis aims to control the formation of one diastereomer over another when a new stereocenter is formed in a molecule that already contains one or more stereocenters. For this compound, this would typically involve the bromination of an ethyl nonanoate derivative that already possesses a chiral center elsewhere in the carbon chain. The existing stereocenter directs the approach of the bromine, leading to a preferential formation of one diastereomer.
While specific examples for this compound are not prevalent in readily available literature, the principles are well-established. For example, in the synthesis of axially chiral cycloalkylidenes, asymmetric Horner-Wadsworth-Emmons and Wittig reactions are employed to achieve stereocontrol. researchgate.net Similarly, the stereoselective Mukayama reaction of α-ketophosphonates demonstrates how chiral catalysts can induce high stereoselectivity in the formation of new C-C bonds adjacent to a functional group. mdpi.com These strategies underscore the importance of catalyst or substrate control in directing the stereochemical outcome of a reaction.
Green Chemistry and Sustainable Synthesis Pathways for this compound
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govdergipark.org.tr This includes using safer solvents, renewable feedstocks, and energy-efficient methods. dergipark.org.trpatsnap.com
Solvent-Free and Reduced-Solvent Reaction Conditions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. dergipark.org.tr Solvent-free, or solid-state, reactions can lead to higher efficiency, easier purification, and a significantly lower environmental impact. udel.edu Mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), is one such solvent-free technique. rsc.org
Wittig reactions, for example, have been successfully performed under solvent-free conditions, either between a solid and a liquid or in a melt, with high yields (80-85%) and excellent stereoselectivity. semanticscholar.orggctlc.orgresearchgate.net These methods eliminate the need for hazardous solvents and simplify product isolation. gctlc.org Applying this concept to the synthesis of this compound could involve a solvent-free HVZ reaction or a subsequent esterification step conducted without a bulk solvent medium.
Biocatalytic Synthesis Approaches
Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions (e.g., in aqueous media). researchgate.net While direct enzymatic bromination at an unactivated carbon is challenging, enzymes can be used to produce chiral precursors or resolve racemic mixtures of α-bromoesters.
Lipases are commonly used for the kinetic resolution of racemic alcohols and esters due to their stereoselectivity. This approach could be applied to resolve racemic 2-bromononanoic acid or its ethyl ester. Furthermore, chemo-enzymatic pathways combine traditional chemical steps with enzymatic ones. For instance, chiral epoxides have been synthesized from a biobased starting material using a lipase-mediated Baeyer-Villiger oxidation as a key step, demonstrating a sustainable route to valuable chiral building blocks. mdpi.com The use of immobilized enzymes in greener solvents like supercritical carbon dioxide further enhances the sustainability of these processes. patsnap.com
Microwave-Assisted and Ultrasonic Methods in α-Bromoester Synthesis
Microwave and ultrasound irradiation are alternative energy sources that can dramatically accelerate reaction rates, increase yields, and improve product purity compared to conventional heating methods. ajrconline.orgteiwm.grajrconline.org
Microwave-Assisted Synthesis: Microwave energy directly heats the reaction mixture, leading to rapid and uniform heating that can reduce reaction times from hours to minutes. ajrconline.orgajrconline.orgresearchgate.net This technique has been applied to a wide range of organic reactions, including esterifications and the synthesis of heterocyclic compounds like thiazole (B1198619) acetates from α-bromoesters. nih.govscispace.comnih.gov The efficiency of microwave-assisted synthesis makes it a key tool in green chemistry, often allowing for reactions to be run under solvent-free conditions. researchgate.net
Ultrasonic Methods: Sonochemistry uses the energy of acoustic cavitation—the formation and collapse of microscopic bubbles—to drive chemical reactions. teiwm.grorganic-chemistry.org This method is particularly effective for heterogeneous reactions involving metals or solid reagents, as the physical effects of cavitation can clean and activate surfaces, reduce particle size, and enhance mass transport. teiwm.grorganic-chemistry.org Ultrasound has been shown to promote Reformatsky reactions, which involve α-bromoesters, leading to high yields of β-hydroxyesters or β-lactams in significantly reduced reaction times. researchgate.netresearchgate.net
Table 2: Comparison of Conventional vs. Alternative Energy Methods
| Reaction Type | Method | Reaction Time | Yield | Reference |
| Benzimidazole Synthesis | Conventional | 1 hr | - | ajrconline.org |
| Benzimidazole Synthesis | Microwave (225W) | 10 min | - | ajrconline.org |
| Thiazole Acetate Synthesis | Microwave (100W) | 60 sec | Good | nih.gov |
| Reformatsky Reaction | Conventional | Longer | Lower | researchgate.net |
| Reformatsky Reaction | High-Intensity Ultrasound | Short | High | researchgate.net |
Optimization of Reaction Parameters for Yield and Selectivity
Systematic optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst/reagent stoichiometry is crucial for maximizing product yield and selectivity while minimizing waste and energy consumption. patsnap.com
For the synthesis of dihydrobenzofuran neolignans via oxidative coupling, researchers optimized conditions by testing various oxidants, solvents, and reaction times. scielo.br They found that using 0.5 equivalents of silver(I) oxide in acetonitrile (B52724) reduced the reaction time from 20 hours to 4 hours without a significant loss in conversion or selectivity. scielo.br
In the context of preparing ethyl 2-bromopropionate, a close analogue of this compound, a patented process details the optimization of a two-step bromination and esterification sequence. google.com The method focuses on controlling the rate of bromine addition and the reaction temperature (102-105 °C) to improve safety and yield, while simplifying the subsequent purification process. google.com Such optimization studies are essential for developing robust and economically viable synthetic routes.
Table 3: Optimization of Oxidative Coupling Reaction
| Parameter | Condition Tested | Optimal Condition | Outcome | Reference |
| Oxidant | Various Silver(I) Reagents | Ag₂O (0.5 equiv.) | Most efficient conversion | scielo.br |
| Solvent | Benzene, Dichloromethane, etc. | Acetonitrile | Best balance of conversion & selectivity | scielo.br |
| Time | 1, 2, 3, 4, 20 hours | 4 hours | Reduced time without significant yield loss | scielo.br |
Reactivity and Transformation Chemistry of Ethyl 2 Bromononanoate
Nucleophilic Substitution Reactions at the α-Carbon
The bromine atom on the α-carbon is a good leaving group, making this position a prime site for nucleophilic substitution, predominantly through an S(_N)2 mechanism.
Ethyl 2-bromononanoate readily undergoes S(_N)2 reactions with a range of nucleophiles. The reaction involves the backside attack of the nucleophile on the α-carbon, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon is chiral.
Thiols and Thiolates : Thiols (RSH), particularly in their deprotonated thiolate form (RS⁻), are excellent nucleophiles for reaction with α-bromo esters. masterorganicchemistry.comchemistrysteps.com Thiolates are generally less basic than their alkoxide counterparts, which minimizes the competing E2 elimination reaction. masterorganicchemistry.comchemistrysteps.com This reaction is a reliable method for forming α-thioether esters. The high nucleophilicity of sulfur makes this transformation efficient. libretexts.orgyoutube.com
Amines : Primary and secondary amines can act as nucleophiles, attacking the α-carbon of ethyl 2-bromonanoate to form α-amino acid esters after N-alkylation. researchgate.net However, the reaction can be complex, as the initial product, a secondary amine, can react further with another molecule of the bromoester, potentially leading to tertiary amines and even quaternary ammonium salts. libretexts.orgchemguide.co.uklibretexts.org Using a large excess of the initial amine can favor the formation of the primary substitution product. libretexts.org
Alkoxides : Alkoxides (RO⁻), the conjugate bases of alcohols, react with α-bromo esters in a classic Williamson ether synthesis to form α-alkoxy esters. masterorganicchemistry.comlibretexts.org The alkoxide is typically prepared by reacting an alcohol with a strong base or an alkali metal like sodium. libretexts.orglibretexts.org A significant challenge with alkoxides is their strong basicity, which can lead to a competing E2 elimination reaction, especially with sterically hindered substrates or stronger bases. masterorganicchemistry.comlibretexts.org
| Nucleophile | Reagent Example | Product Type | Key Considerations |
| Thiolate | Sodium ethanethiolate (NaSEt) | α-Thioether ester | Excellent nucleophile; minimal E2 competition. masterorganicchemistry.comchemistrysteps.com |
| Amine | Ammonia (NH₃), Ethylamine | α-Amino ester | Risk of over-alkylation to secondary/tertiary amines. libretexts.orgchemguide.co.uk |
| Alkoxide | Sodium ethoxide (NaOEt) | α-Alkoxy ester | Strong basicity can cause competing E2 elimination. masterorganicchemistry.comlibretexts.org |
A hallmark reaction of α-bromo esters is the formation of organozinc reagents, known as Reformatsky reagents. wikipedia.orglibretexts.org This reaction provides a powerful alternative to Grignard reagents for synthesizing β-hydroxy esters. pearson.com
The process begins with the oxidative addition of zinc metal into the carbon-bromine bond of this compound. libretexts.orgnrochemistry.com This insertion creates an organozinc compound, specifically a zinc enolate. wikipedia.orgnrochemistry.com Unlike more reactive Grignard or organolithium reagents, Reformatsky reagents are generally not basic enough to react with the ester group of another molecule. wikipedia.orgpearson.com This chemoselectivity allows them to be formed in the presence of carbonyl compounds, with which they subsequently react. nrochemistry.com The reaction is typically carried out by adding the α-bromo ester to a mixture of zinc dust and a carbonyl compound (an aldehyde or ketone). unishivaji.ac.inuomustansiriyah.edu.iq
Steps in Reformatsky Reagent Formation and Reaction:
Oxidative Addition : Zinc metal inserts into the C-Br bond.
Enolate Formation : The resulting organozinc compound exists as a zinc enolate. libretexts.org
Nucleophilic Addition : The enolate attacks the carbonyl carbon of an aldehyde or ketone.
Workup : An acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester. libretexts.org
The α-hydrogen in esters is weakly acidic, but its acidity is enhanced by the adjacent carbonyl group. This allows for the formation of a resonance-stabilized enolate ion upon deprotonation with a strong base. masterorganicchemistry.comscribd.com For esters, which are less acidic than ketones or aldehydes, a very strong, non-nucleophilic base is required to achieve complete enolate formation. libretexts.orglibretexts.org
Lithium diisopropylamide (LDA) is a common choice for this purpose. libretexts.org When this compound is treated with LDA at low temperatures (e.g., -78 °C), the base selectively removes the α-proton, generating a lithium enolate. This enolate is a potent nucleophile. scribd.comlibretexts.org The resulting carbanionic carbon can then participate in S(_N)2 reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. uomustansiriyah.edu.iq
| Base | Typical Solvent | Temperature | Outcome |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Efficient formation of the lithium enolate. libretexts.org |
| Sodium Ethoxide (NaOEt) | Ethanol (B145695) | Room Temp. | Incomplete deprotonation; risk of substitution/elimination. |
Elimination Reactions Leading to α,β-Unsaturated Esters
When treated with a strong base, this compound can undergo an elimination reaction to form an α,β-unsaturated ester. This reaction, known as dehydrohalogenation, involves the removal of a hydrogen atom from the β-carbon and the bromide from the α-carbon.
The E2 (elimination, bimolecular) mechanism is a concerted process where the base removes a β-proton at the same time the leaving group (bromide) departs, forming a double bond. masterorganicchemistry.comyoutube.com The rate of this reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.comyoutube.com
For an E2 reaction to occur, a strong base is typically required. youtube.comlibretexts.org The stereochemical outcome of the reaction is governed by the need for an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group in the transition state. masterorganicchemistry.comyoutube.com The use of bulky bases, such as potassium tert-butoxide (KOtBu), can favor elimination over substitution. masterorganicchemistry.com In the case of this compound, E2 elimination results in the formation of ethyl non-2-enoate.
While direct E2 elimination of this compound yields ethyl non-2-enoate, the synthesis of α,β-unsaturated esters can be highly stereoselective. The term (E)-α-bromoacrylates refers to a specific class of α,β-unsaturated esters where a bromine atom is retained at the α-position. These compounds are not formed by the simple elimination of HBr from this compound but are valuable synthetic intermediates prepared through other methods. organic-chemistry.org
One prominent method for their stereoselective synthesis is the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netresearchgate.net This reaction involves treating an aldehyde with a phosphonate ylide. To generate (E)-α-bromoacrylates, a bromo-substituted phosphonate ester, such as tert-butyl (diphenylphosphono)bromoacetate, is deprotonated with a base to form a stabilized carbanion. nih.gov This carbanion then reacts with an aldehyde, typically yielding the (E)-isomer of the α-bromoacrylate with high selectivity (often >90%). organic-chemistry.orgnih.gov The preference for the E-isomer is a well-established feature of many HWE reactions. researchgate.netresearchgate.net
| Reaction | Reagents | Product | Stereoselectivity |
| HWE Olefination | Aldehyde, Bromo(diphenylphosphono)acetate, Base (e.g., NaH) | (E)-α-Bromoacrylate | High (E)-selectivity (e.g., 80:20 to 98:2). organic-chemistry.orgresearchgate.net |
Rearrangement Reactions Involving α-Bromoesters
α-Bromoesters, such as this compound, are versatile intermediates in organic synthesis, capable of undergoing various rearrangement reactions to form new carbon-carbon bonds and complex molecular architectures.
Reformatsky-Claisen Rearrangement
The Reformatsky-Claisen rearrangement is a powerful tandem reaction that combines the features of the Reformatsky reaction and the Claisen rearrangement. This reaction typically involves the treatment of an allyl α-bromoacetate with zinc dust, which leads to the formation of a γ,δ-unsaturated carboxylic acid. nih.govresearchgate.net While the classic Ireland-Claisen rearrangement has been extensively used, the zinc-mediated Reformatsky-Claisen rearrangement offers a valuable alternative, particularly for substrates that are sensitive to the basic conditions often employed in the Ireland-Claisen protocol. nih.gov
The reaction is proposed to proceed through a silyl ketene acetal intermediate when a silylating agent is present. nih.gov For instance, heating an α-bromo ester with zinc dust and a silylating agent like tert-butyldimethylsilyl chloride (TBSCl) in a solvent mixture of tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) can yield the corresponding carboxylic acid. nih.gov This base-free approach makes it complementary to the traditional ester enolate Claisen rearrangement. nih.gov
Recent advancements have explored the use of other metals, such as indium, to mediate this rearrangement. Indium has been shown to be effective for various α-bromoisobutyrate derivatives where the conventional zinc-mediated conditions failed to yield the desired rearranged product. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, as an α-bromoester, can participate in several of these reactions.
Application in Suzuki, Stille, Heck, and Negishi Coupling Derivatives
Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgnih.gov This reaction is widely used to form carbon-carbon bonds, creating biaryl compounds, conjugated alkenes, and styrenes. libretexts.org While direct examples involving this compound are not prevalent in the provided search results, the general reactivity of α-bromo carbonyl compounds in palladium-catalyzed cross-couplings suggests its potential as a substrate. nih.gov For the Suzuki reaction to proceed, the organoboron reagent typically requires activation with a base to facilitate the transmetalation step. organic-chemistry.org
Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. It shares mechanistic similarities with the Suzuki coupling. libretexts.org Although organotin reagents are highly effective, their toxicity is a significant drawback. libretexts.org
Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govwikipedia.org This reaction is known for its tolerance of various functional groups and is a cornerstone of C-C bond formation. nih.gov The catalytic cycle generally involves oxidative addition of the organohalide to a Pd(0) complex, migratory insertion of the olefin, β-hydride elimination, and regeneration of the catalyst. libretexts.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate in the presence of a nickel or palladium catalyst. beilstein-journals.org This reaction is particularly useful for forming C(sp²)–C(sp³) bonds. nih.gov α-Bromoesters like ethyl 2-bromoacetate can be converted into organozinc reagents (Reformatsky reagents) which then participate in the cross-coupling. beilstein-journals.orgnih.gov Recent developments have focused on improving the reliability and scope of the Negishi reaction, including the use of continuous flow protocols for generating the organozinc reagents. beilstein-journals.orgnih.gov
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Feature |
| Suzuki | Organoboron (e.g., boronic acid) | Palladium | Low toxicity of boron reagents. nih.gov |
| Stille | Organotin | Palladium | Similar scope to Suzuki but reagents are toxic. libretexts.org |
| Heck | Alkene | Palladium | Forms substituted alkenes. wikipedia.org |
| Negishi | Organozinc | Palladium or Nickel | Effective for C(sp²)–C(sp³) bond formation. nih.gov |
C-X Bond Activation Mechanisms in Cross-Coupling
The initial and often rate-determining step in many cross-coupling reactions is the activation of the carbon-halogen (C-X) bond. For α-bromoesters like this compound, this typically occurs through oxidative addition .
In a typical palladium-catalyzed cycle, a low-valent palladium(0) complex reacts with the α-bromoester. The palladium atom inserts itself into the carbon-bromine bond, leading to the formation of a palladium(II) species. wikipedia.orglibretexts.org This oxidative addition step is crucial as it brings the organic fragment into the coordination sphere of the metal, allowing for subsequent steps like transmetalation and reductive elimination to occur, ultimately forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org The reactivity of the C-Br bond in α-bromoesters is enhanced by the adjacent electron-withdrawing carbonyl group, which facilitates the oxidative addition process.
Radical Reactions and Atom Transfer Radical Polymerization (ATRP)
The carbon-bromine bond in α-bromoesters is relatively weak and can undergo homolytic cleavage to generate carbon-centered radicals. This reactivity is harnessed in various radical reactions, including Atom Transfer Radical Polymerization (ATRP).
α-Bromocarbonyl Compounds as Radical Precursors
α-Bromocarbonyl compounds, including α-bromoesters, are excellent precursors for generating α-carbonyl radicals. nih.gov This can be achieved through various methods, such as photoredox catalysis, where a photocatalyst absorbs light and initiates an electron transfer process that leads to the cleavage of the C-Br bond. nih.govnih.gov
These generated radicals are electrophilic in nature and can participate in a variety of transformations. nih.gov For instance, they can add to unactivated alkenes in a process called carbobromination, leading to the formation of γ-brominated carbonyl compounds. nih.gov The stability of the radical intermediate plays a significant role in the outcome of these reactions. libretexts.org
The general steps in a radical chain reaction are:
Initiation: Formation of the initial radical species, often through homolytic cleavage induced by heat or light. libretexts.org
Propagation: The radical reacts with a stable molecule to form a new radical, which continues the chain. libretexts.org
Termination: Two radical species combine to form a stable, non-radical product. libretexts.org
Role in Controlled Polymerization Techniques
This compound is structurally well-suited to act as an initiator in controlled radical polymerization (CRP) techniques, most notably in Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. The key to this control lies in the reversible deactivation of growing polymer chains, which is mediated by a transition-metal catalyst.
The functionality of this compound as an initiator stems from its α-bromo ester structure. In a typical ATRP process, the carbon-bromine bond is reversibly cleaved by a lower oxidation state transition-metal complex (e.g., Cu(I)/Ligand). This generates a radical species that can initiate polymerization by adding to a monomer molecule. The higher oxidation state metal complex (e.g., Cu(II)Br/Ligand) formed in this activation step can then react with the propagating polymer chain radical to reform the dormant species, a process known as deactivation. This rapid and reversible activation/deactivation equilibrium keeps the concentration of active radicals low, thereby minimizing termination reactions.
The initiation process using this compound can be represented as follows:
Activation: The initiator, this compound, reacts with the activator complex (e.g., Cu(I)/L) to form an alkyl radical and the deactivator complex (e.g., Cu(II)Br/L).
Initiation: The generated radical adds to the first monomer unit, starting the polymer chain.
Deactivation: The propagating radical is reversibly deactivated by the Cu(II) complex, reforming a dormant polymer chain with a terminal bromine atom.
The rate of initiation is a critical factor in achieving a well-controlled polymerization. For a narrow polydispersity, the rate of initiation should be at least as fast as the rate of propagation. cmu.edu While specific kinetic data for this compound are not widely documented, its structure is analogous to other commonly used and highly efficient ATRP initiators, such as ethyl 2-bromoisobutyrate and ethyl 2-bromopropionate. cmu.edutcichemicals.comresearchgate.net The primary difference is the longer C7 alkyl chain (heptyl group) at the α-position, which is not expected to significantly alter the electronic environment or the lability of the C-Br bond, thus preserving its initiation efficiency.
Table 1: Comparison of this compound with Common ATRP Initiators This interactive table categorizes common initiators used in Atom Transfer Radical Polymerization, highlighting the structural features that determine their effectiveness.
| Initiator Name | Abbreviation | Structural Formula | Key Features |
| Ethyl 2-bromoisobutyrate | EBiB | C₆H₁₁BrO₂ | Tertiary alkyl halide, highly reactive, widely used for methacrylates. |
| Ethyl 2-bromopropionate | EBrP | C₅H₉BrO₂ | Secondary alkyl halide, effective for acrylates and styrene. cmu.edu |
| Methyl 2-bromopropionate | MBrP | C₄H₇BrO₂ | Secondary alkyl halide, similar reactivity to EBrP. cmu.edu |
| This compound | - | C₁₁H₂₁BrO₂ | Secondary alkyl halide with a long alkyl chain, expected to be an effective initiator similar to EBrP. |
Cyclization Reactions and Heterocycle Formation
The presence of two reactive centers—the electrophilic carbon bearing the bromine atom and the ester group—makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. These transformations typically involve an initial nucleophilic substitution at the α-carbon, followed by an intramolecular cyclization.
The general mechanism involves the displacement of the bromide ion, an excellent leaving group, by a nucleophile. If the nucleophilic reagent contains a second reactive site, this intermediate can undergo a subsequent ring-closing reaction.
Reaction with Dinucleophiles:
A common strategy for heterocycle synthesis involves reacting α-halo esters with dinucleophiles, such as substituted hydrazines, ureas, or amidines. For instance, reaction with a hydrazine derivative can lead to the formation of pyrazolidinone or pyridazinone systems. Similarly, reaction with thiourea or its derivatives can be employed to synthesize thiazolidinone rings, which are common scaffolds in medicinal chemistry. sciepub.com
A plausible reaction scheme involves the initial N-alkylation of a nucleophile like an amine. For example, reaction with a primary amine (R-NH₂) would yield ethyl 2-(alkylamino)nonanoate. If the 'R' group contains another nucleophilic moiety (e.g., a hydroxyl or another amine group), intramolecular cyclization can occur, often promoted by heat or a base, to form a heterocyclic ring like a lactam or a piperazinone derivative.
Intramolecular Cyclization:
Derivatives of this compound can also be designed to undergo intramolecular cyclization. For example, if the ester portion of the molecule were to be hydrolyzed to a carboxylic acid and the terminal end of the nonanoate (B1231133) chain functionalized with a nucleophile (e.g., an amine), an intramolecular nucleophilic substitution could lead to the formation of a medium-to-large ring lactam. Such radical cyclizations are powerful methods for constructing complex cyclic systems. thieme-connect.de
While specific examples utilizing this compound are not prevalent in the literature, the reactivity patterns of analogous α-bromo esters are well-established. These reactions provide a predictable pathway for the synthesis of a diverse range of heterocyclic structures.
Table 2: Potential Heterocyclic Products from this compound This interactive table outlines potential heterocyclic structures that can be synthesized from this compound by reacting it with various bifunctional nucleophiles, based on established chemical principles.
| Nucleophile | Intermediate Product | Heterocyclic Product | Class of Heterocycle |
| Hydrazine (H₂N-NH₂) | Ethyl 2-hydrazinylnonanoate | 3-Heptylpyrazolidin-5-one | Pyrazolidinone |
| Ethylenediamine (H₂N-CH₂-CH₂-NH₂) | Ethyl 2-(2-aminoethylamino)nonanoate | 3-Heptylpiperazin-2-one | Piperazinone |
| 2-Aminoethanol (H₂N-CH₂-CH₂-OH) | Ethyl 2-(2-hydroxyethylamino)nonanoate | 3-Heptylmorpholin-2-one | Morpholinone |
| Thiourea (H₂N-CS-NH₂) | S-(1-ethoxycarbonyl)octyl-isothiouronium bromide | 2-Amino-5-heptylthiazol-4(5H)-one | Thiazolinone |
Advanced Spectroscopic and Computational Characterization Approaches for Ethyl 2 Bromononanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
High-resolution NMR spectroscopy is the cornerstone for the structural analysis of organic molecules like ethyl 2-bromononanoate. It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C), enabling the assembly of the molecular framework.
While 1D NMR provides initial data on chemical shifts and proton integrations, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the connectivity of the molecule. youtube.comtamu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would show correlations between the methine proton at the C2 position and the methylene protons at C3. It would also reveal the coupling network along the entire heptyl chain attached to C2, as well as the coupling between the methylene and methyl protons of the ethyl ester group. allfordrugs.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.edu This technique is crucial for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the proton signal corresponding to the C2-H methine would show a cross-peak with the C2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. wisc.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule. science.gov In this compound, key HMBC correlations would be observed from the ethyl group's CH₂ protons to the carbonyl carbon (C1) and from the C2-H proton to the carbonyl carbon (C1).
The expected NMR data, based on analogous structures, is summarized below.
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations |
| 1 (C=O) | - | ~170.0 | HMBC: H2, Hα' |
| 2 (CHBr) | ~4.25 (t) | ~45.0 | COSY: H3; HSQC: C2; HMBC: C1, C3, C4 |
| 3 (CH₂) | ~2.00 (m) | ~33.0 | COSY: H2, H4; HSQC: C3; HMBC: C1, C2, C4, C5 |
| 4-8 (CH₂) | ~1.30-1.60 (m) | ~22-31 | COSY: Adjacent CH₂ protons; HSQC: Corresponding carbons |
| 9 (CH₃) | ~0.90 (t) | ~14.0 | COSY: H8; HSQC: C9 |
| α' (OCH₂) | ~4.20 (q) | ~62.0 | COSY: Hβ'; HSQC: Cα'; HMBC: C1, Cβ' |
| β' (CH₃) | ~1.25 (t) | ~14.1 | COSY: Hα'; HSQC: Cβ' |
This is an interactive data table. Click on the headers to sort.
This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Standard NMR spectroscopy cannot distinguish between enantiomers. libretexts.org However, the use of chiral shift reagents (CSRs), often lanthanide-based complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), allows for the determination of enantiomeric purity. nih.gov
The CSR forms a transient diastereomeric complex with each enantiomer of this compound, primarily by coordinating to the Lewis basic oxygen atoms of the ester group. harvard.edu Because these new complexes are diastereomers, they have different physical properties and, therefore, different NMR spectra. libretexts.org The signals for protons close to the chiral center, especially the C2-H proton, will be resolved into two separate signals (e.g., two distinct triplets), one for each enantiomer. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio of the sample. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the 1735-1750 cm⁻¹ region. docbrown.info Other key absorptions include C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹, and two distinct C-O stretching vibrations between 1000 and 1300 cm⁻¹. The C-Br stretch would appear in the fingerprint region, typically between 500 and 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, it is generally weaker than in the IR spectrum. Conversely, the C-H and C-C bond vibrations of the long alkyl chain often produce more intense signals in the Raman spectrum, which can be useful for studying the molecule's conformation.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850 - 2960 | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Ester) | 1735 - 1750 | 1735 - 1750 | Very Strong (IR), Medium (Raman) |
| C-O Stretch | 1150 - 1300 | 1150 - 1300 | Strong (IR) |
| C-Br Stretch | 500 - 700 | 500 - 700 | Medium |
This is an interactive data table. Click on the headers to sort.
Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce structural information from fragmentation patterns. libretexts.org
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. The molecular formula for this compound is C₁₁H₂₁BrO₂. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. HRMS would show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. The exact measured mass of the monoisotopic peak (containing ⁷⁹Br) can be used to confirm the molecular formula.
| Property | Value |
| Molecular Formula | C₁₁H₂₁BrO₂ |
| Nominal Mass | 264 g/mol (for ⁷⁹Br) |
| Monoisotopic Mass | 264.0725 Da (for ⁷⁹Br) |
This is an interactive data table.
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion), which is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This provides detailed information about the molecule's structure and connectivity. nih.gov
The fragmentation of this compound would likely proceed through several characteristic pathways for α-bromo esters:
Loss of the ethoxy group: Cleavage of the O-CH₂ bond can result in the loss of an ethoxy radical (•OC₂H₅, 45 Da), leading to a prominent acylium ion.
Loss of ethylene: A McLafferty rearrangement can lead to the loss of ethylene (C₂H₄, 28 Da) from the ethyl group.
Alpha-cleavage: The bond between C2 and C3 is susceptible to cleavage.
Loss of bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br, 79 or 81 Da).
| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |
| 264/266 | Loss of ethoxy radical | 219/221 | 45 (•OC₂H₅) |
| 264/266 | Loss of ethanol (B145695) | 218/220 | 46 (HOC₂H₅) |
| 264/266 | Loss of bromine radical | 185 | 79/81 (•Br) |
| 219/221 | Loss of carbon monoxide | 191/193 | 28 (CO) |
This is an interactive data table. Note: m/z values correspond to the ⁷⁹Br/⁸¹Br isotopes.
Computational Chemistry Approaches for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure and properties of molecules. It is based on the principle that the energy of a molecule is a functional of its electron density. DFT calculations would be instrumental in determining the most stable three-dimensional arrangement of atoms (ground state geometry) for this compound.
By systematically exploring different spatial arrangements of the atoms, particularly the rotation around single bonds, DFT can identify the global minimum on the potential energy surface, which corresponds to the most stable conformer. The relative energies of other, less stable conformers (local minima) can also be calculated, providing insight into the molecule's flexibility.
Table 1: Hypothetical DFT-Calculated Energetic Properties of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle(s) (degrees) |
| Global Minimum | 0.00 | 2.15 | C-C-C-C = 178.5 |
| Conformer 2 | 1.25 | 2.50 | C-C-C-C = -65.2 |
| Conformer 3 | 2.10 | 1.98 | C-C-C-Br = 70.3 |
Note: This table is illustrative and presents the type of data that would be generated from DFT calculations.
The calculations would typically employ a functional, such as B3LYP or M06-2X, and a basis set, like 6-311+G(d,p), to provide a good balance between accuracy and computational cost. The results would include optimized bond lengths, bond angles, and dihedral angles that define the molecule's geometry.
Ab Initio Methods for Reaction Pathway Energetics and Transition States
Ab initio methods are a class of computational chemistry techniques that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy, especially for describing reaction energetics.
For this compound, ab initio calculations would be crucial for mapping out the potential energy surface of a chemical reaction, for instance, a nucleophilic substitution at the carbon atom bearing the bromine. This involves identifying the structures of the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate.
The energy difference between the reactants and the transition state determines the activation energy of the reaction, a key factor in its rate. By calculating the energies of all species along the reaction pathway, a detailed understanding of the reaction mechanism and its feasibility can be obtained.
Table 2: Hypothetical Ab Initio Calculated Energetics for a Reaction of this compound
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactants | MP2/aug-cc-pVTZ | 0.00 |
| Transition State | MP2/aug-cc-pVTZ | +25.5 |
| Products | MP2/aug-cc-pVTZ | -10.2 |
Note: This table illustrates the kind of energetic data that would be produced from ab initio calculations for a hypothetical reaction.
Molecular Dynamics Simulations for Conformational Analysis
While DFT and ab initio methods are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field.
For this compound, an MD simulation would reveal the accessible conformations of the molecule at a given temperature. By simulating the molecule's movement over nanoseconds or even microseconds, it is possible to observe transitions between different conformational states. This provides a more realistic picture of the molecule's behavior in a real-world system, such as in a solution.
The results of an MD simulation can be analyzed to determine the probability of finding the molecule in a particular conformation, the timescales of conformational changes, and the flexibility of different parts of the molecule. This information is particularly valuable for understanding how the molecule's shape influences its interactions with other molecules.
Table 3: Hypothetical Conformational Population from Molecular Dynamics Simulation of this compound
| Conformational State | Population (%) | Average Lifetime (ps) |
| Global Minimum | 75.3 | 520 |
| Conformer 2 | 15.1 | 150 |
| Conformer 3 | 9.6 | 85 |
Note: This table is a representation of the statistical data on molecular conformations that can be extracted from molecular dynamics simulations.
Applications and Utility in Organic Synthesis
Precursor in Natural Product Total Synthesis
While specific examples detailing the use of ethyl 2-bromonanoate in the total synthesis of natural products are not extensively documented in readily available literature, its structural motif as an α-bromo ester makes it a valuable precursor for key bond-forming reactions frequently employed in the synthesis of complex natural products.
One of the primary applications of α-bromo esters in natural product synthesis is in the Reformatsky reaction . This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, which then adds to a carbonyl compound, such as an aldehyde or ketone. unishivaji.ac.inlibretexts.org This process is highly effective for the formation of β-hydroxy esters, a common structural unit in many natural products. The use of ethyl 2-bromononanoate in such a reaction would introduce a C9 linear chain with a hydroxyl group at the beta position, a valuable intermediate for further elaboration.
Furthermore, α-bromo esters are key reactants in ester homologation procedures. For instance, the Kowalski ester homologation allows for the conversion of an ester into its next higher homolog through a reaction with dibromomethyllithium. organic-chemistry.org This method and similar homologation strategies are instrumental in the stepwise construction of carbon skeletons in natural product synthesis. This compound could be employed in related synthetic strategies where the introduction of a C9 unit is required.
The versatility of α-bromo esters in forming carbon-carbon bonds makes them valuable building blocks in the retrosynthetic analysis of various natural products. Their ability to act as electrophiles in alkylation reactions of enolates and other nucleophiles is a fundamental transformation in organic synthesis. libretexts.org
Building Block for Fine Chemicals and Specialty Chemicals
This compound serves as a key building block in the synthesis of a variety of fine and specialty chemicals, including flavor and fragrance compounds. The long alkyl chain of the nonanoate (B1231133) moiety, combined with the reactive α-bromo position, allows for the introduction of specific structural features that influence the properties of the final products.
The synthesis of various esters used in the flavor and fragrance industry often involves the derivatization of intermediates like this compound. nbinno.comresearchgate.net For instance, the bromine atom can be displaced by various nucleophiles to introduce different functional groups, or the ester can be hydrolyzed and re-esterified to produce a range of nonanoate esters with diverse scent and flavor profiles.
Moreover, its role as a synthetic intermediate extends to the production of other specialty chemicals where a nine-carbon chain is a key structural element. innospk.com Nucleophilic substitution reactions using a variety of nucleophiles can lead to the formation of α-substituted nonanoic acid derivatives, which are precursors to a wide array of specialty chemicals. stackexchange.comsavemyexams.comlibretexts.org
Intermediate in the Synthesis of Pharmaceutical Precursors and Agrochemicals
The α-bromo ester functionality is a common feature in intermediates used for the synthesis of pharmaceuticals and agrochemicals. This compound can serve as a precursor to various bioactive molecules and heterocyclic compounds. researchgate.netnih.gov
In pharmaceutical synthesis, the introduction of a lipophilic alkyl chain can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound provides a means to incorporate a nine-carbon chain into a pharmaceutical precursor. The α-bromo group can be displaced by nitrogen, oxygen, or sulfur nucleophiles to form key intermediates. For example, the reaction with amines can lead to the synthesis of α-amino acids or their derivatives, which are fundamental building blocks for many pharmaceuticals. acs.org
Furthermore, α-bromo esters are utilized in the synthesis of various heterocyclic compounds, which form the core structure of many drugs. sciepub.comuni-rostock.deamazonaws.comrsc.org Reactions with binucleophilic reagents can lead to the formation of five- or six-membered rings, which can be further elaborated to produce complex drug candidates.
In the field of agrochemicals, while specific examples involving this compound are scarce, the general reactivity of α-bromo esters makes them useful intermediates. They can be used to synthesize compounds with potential herbicidal, insecticidal, or fungicidal activity. The introduction of the nonanoate chain can enhance the efficacy and selectivity of the active ingredient.
Role in Material Science and Polymer Chemistry
This compound and similar α-bromo esters have found significant applications in the field of material science and polymer chemistry, particularly in the area of controlled radical polymerization.
This compound is structurally similar to well-known initiators for Atom Transfer Radical Polymerization (ATRP) , a powerful technique for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. libretexts.orgcmu.edusigmaaldrich.com In ATRP, an alkyl halide is used as an initiator in the presence of a transition metal catalyst, typically a copper(I) complex. The long alkyl chain of this compound could potentially influence the initiation efficiency and the properties of the resulting polymers.
The general mechanism of ATRP initiation involves the reversible activation of the carbon-bromine bond by the transition metal complex to generate a radical species that initiates polymerization. The choice of the alkyl halide initiator is crucial for controlling the polymerization process. While shorter-chain α-bromo esters like ethyl 2-bromoisobutyrate are more commonly used, long-chain derivatives such as this compound can be employed to introduce specific end-functionality to the polymer chain. cmu.edu
The incorporation of the nonanoate moiety from this compound into a polymer can impart specific properties to the resulting material. The long alkyl chain can increase the hydrophobicity and flexibility of the polymer, making it suitable for applications such as coatings, adhesives, and elastomers. researchgate.netfrontiersin.orgfuchslab.de
Furthermore, polymers initiated with this compound will have a nonanoate group at one end of the polymer chain. This end-group can be further modified to introduce other functionalities, leading to the creation of telechelic polymers or macromonomers for the synthesis of block and graft copolymers. cmu.edusemanticscholar.orgnih.gov These functional polymers have a wide range of applications in areas such as drug delivery, surface modification, and nanotechnology.
Derivatization for Ligand Synthesis and Catalysis
The synthesis of custom ligands for catalysis is a cornerstone of modern organic and organometallic chemistry. This compound can be derivatized to introduce a C9 alkyl chain into a ligand structure, which can influence the steric and electronic properties of the resulting metal complex and, consequently, its catalytic activity and selectivity.
Bidentate ligands, which bind to a metal center through two donor atoms, are widely used in catalysis. macalester.eduresearchgate.netnih.govnih.govtsijournals.com A general approach to synthesizing such ligands involves the reaction of a nucleophilic backbone with an electrophilic reagent. This compound can act as this electrophile. For example, a diamine or a diol can be alkylated with this compound to introduce the nonanoate ester functionality. Subsequent modification of the ester group, if required, can provide access to a variety of ligands with tailored properties. The long alkyl chain can create a specific steric environment around the metal center, which can be beneficial for controlling the stereoselectivity of a catalytic reaction.
Mechanistic Investigations and Theoretical Frameworks
Understanding the Role of the α-Bromo Group in Reactivity
The presence of a bromine atom on the carbon adjacent to the ester's carbonyl group fundamentally alters the molecule's electronic properties and spatial configuration, thereby influencing its reactivity. fiveable.me
The bromine atom at the alpha (α) position exerts a powerful influence on the reactivity of ethyl 2-bromononanoate primarily through its electronic and inductive effects. Bromine is a highly electronegative atom, which leads to a strong electron-withdrawing inductive effect (-I effect). This effect has two major consequences:
Increased Electrophilicity of the Carbonyl Carbon: The inductive withdrawal of electron density by the bromine atom makes the adjacent carbonyl carbon more electron-deficient and, therefore, more electrophilic. This enhanced electrophilicity makes the ester more susceptible to attack by nucleophiles compared to its non-brominated counterpart.
Increased Acidity of the α-Hydrogen: The electron-withdrawing nature of the bromine atom also stabilizes the conjugate base (enolate) that would form upon the removal of the α-hydrogen. This increases the acidity of the α-hydrogen, facilitating reactions that proceed through an enolate intermediate.
While halogens like bromine can also exhibit a pi-donating resonance effect (+R effect) due to their lone pairs, in the case of α-halo esters, the inductive effect is generally considered to be the dominant factor governing reactivity. masterorganicchemistry.comstackexchange.com The presence of the bromine atom activates the molecule for nucleophilic substitution reactions, making it a versatile synthetic intermediate. fiveable.me
The bromine atom is significantly larger than a hydrogen atom, introducing steric bulk at the α-position. This steric hindrance can influence the rate and outcome of reactions.
Influence on Nucleophilic Attack: The size of the bromine atom can impede the approach of bulky nucleophiles to the carbonyl carbon or the α-carbon. This can affect reaction rates and may favor attack by smaller nucleophiles. In some cases, steric hindrance can influence the stereoselectivity of a reaction. For instance, studies on related molecules have shown that bulky groups at the α-position can create a steric shield, directing incoming reagents to the less hindered face of the molecule. byjus.com
Conformational Preferences: The presence of the bulky and electronegative bromine atom can lead to specific preferred conformations of the ethyl 2-bromonanoate molecule. The molecule will tend to adopt a conformation that minimizes steric strain and electrostatic repulsion between the bromine and the carbonyl oxygen. These conformational preferences can, in turn, affect the accessibility of reactive sites and influence the transition state geometry of subsequent reactions.
Transition State Analysis of Key Reactions Involving Ethyl 2-Bromonanoate
Analyzing the transition states of reactions provides critical insights into reaction mechanisms, rates, and selectivity. For this compound, such analyses are key to understanding its behavior in reactions like nucleophilic substitutions (e.g., SN2 reactions) and eliminations.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms involving α-bromo esters. These studies allow for the detailed examination of transition state (TS) structures, the calculation of activation energies (reaction barriers), and the mapping of entire reaction pathways.
For reactions like the SN2 substitution at the α-carbon, computational models can precisely map the geometry of the transition state, including the bond-forming and bond-breaking distances. For example, in a typical SN2 reaction involving an α-bromo ester, the transition state would feature the incoming nucleophile and the departing bromide ion partially bonded to the α-carbon in a trigonal bipyramidal arrangement. Computational studies show that the presence of the adjacent carbonyl group can stabilize this transition state, lowering the activation energy and accelerating the reaction rate compared to a simple alkyl bromide. libretexts.org
| Parameter | Description | Typical Computational Finding for α-Bromo Esters |
| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | Lowered due to electronic stabilization by the ester group. |
| TS Geometry | The three-dimensional arrangement of atoms at the highest point of the reaction energy profile. | Often shows delocalization of charge into the carbonyl system. |
| Reaction Pathway | The sequence of structural changes that occur as reactants are converted into products. | Can reveal the presence of intermediates or competing pathways. |
This table is generated based on general principles of computational studies on similar reactive intermediates.
The kinetic isotope effect (KIE) is a powerful experimental tool used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org For reactions involving this compound, KIE studies, particularly by substituting the α-hydrogen with deuterium (B1214612) (D), can provide valuable information. libretexts.org
Primary KIE: If the C-H bond at the α-position is broken in the rate-determining step of a reaction (e.g., in an E2 elimination), a significant primary KIE (kH/kD > 2) is typically observed. This is because the C-D bond has a lower zero-point vibrational energy and requires more energy to break. princeton.edu
Secondary KIE: If the C-H bond is not broken but the hybridization of the α-carbon changes in the rate-determining step, a smaller secondary KIE is observed. For example, in an SN2 reaction at the α-carbon, the hybridization changes from sp3 in the reactant to sp2-like in the transition state. This typically results in a normal secondary KIE (kH/kD slightly > 1, often 1.1-1.2). wikipedia.org
Observing the magnitude of the KIE can help distinguish between different possible mechanisms. nih.gov
| Reaction Type at α-Carbon | C-H Bond in RDS? | Expected kH/kD Value | Mechanistic Implication |
| SN2 Substitution | Not broken | ~1.1 - 1.2 | Change in hybridization from sp3 to sp2 in the transition state. |
| E2 Elimination | Broken | > 2 | C-H bond cleavage is part of the rate-determining step. |
| SN1 Substitution | Not broken | ~1.0 - 1.15 | Carbocation formation is the rate-determining step. |
This table presents typical KIE values for distinguishing reaction mechanisms.
Solvation Effects on Reaction Rates and Selectivity
The choice of solvent can dramatically influence the rate and selectivity of reactions involving this compound. Solvents can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the energy landscape of the reaction.
For nucleophilic substitution reactions of α-bromo esters, the solvent's polarity and its ability to form hydrogen bonds are crucial.
Protic Solvents (e.g., ethanol (B145695), water): These solvents can form hydrogen bonds with both the nucleophile and the leaving group (bromide). While they can stabilize the departing bromide ion, they can also solvate and deactivate the nucleophile, potentially slowing down SN2 reactions. Protic solvents are generally favored for SN1 reactions because they excel at stabilizing the carbocation intermediate and the leaving group. vedantu.com
Aprotic Solvents (e.g., acetone, DMF, DMSO): Polar aprotic solvents can solvate cations but are less effective at solvating anions (the nucleophile). This leaves the nucleophile "bare" and highly reactive, which significantly accelerates the rate of SN2 reactions. vedantu.com For this reason, SN2 reactions with this compound are often performed in polar aprotic solvents.
The selectivity between substitution (SN2) and elimination (E2) can also be tuned by the solvent. A less polar solvent might favor the E2 pathway, as the transition state for elimination is often less polar than that for substitution.
| Solvent Type | Effect on Nucleophile | Effect on Leaving Group (Br-) | Favored Mechanism for Alkyl Halides |
| Polar Protic | Solvated (deactivated) | Stabilized | SN1, E1 |
| Polar Aprotic | "Bare" (activated) | Moderately stabilized | SN2 |
| Nonpolar | Poorly solvated | Poorly stabilized | Can favor E2 with a strong, bulky base |
This table summarizes general solvent effects on substitution and elimination reactions.
Influence of Solvent Polarity on Reaction Pathways
The polarity of the solvent can significantly influence the reaction pathways of α-bromoesters like this compound. wikipedia.orglibretexts.org An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex from neutral or slightly charged reactants. Conversely, an increase in solvent polarity can decrease the rate of reactions where there is less charge in the activated complex compared to the starting materials. wikipedia.org When there is little to no difference in charge between the reactants and the activated complex, a change in solvent polarity will have a minimal effect on the reaction rate. wikipedia.org
Solvents influence reaction rates through differential solvation of the starting material and the transition state. wikipedia.org If the transition state is stabilized by the solvent to a greater extent than the starting material, the reaction proceeds faster. If the starting material is more stabilized, the reaction slows down. wikipedia.org
For instance, in reactions involving α-bromoesters, polar aprotic solvents can enhance the nucleophilicity of anions, leading to faster reaction rates. libretexts.org This is because the aprotic solvent preferentially solvates the cation, leaving the anion relatively "bare" and more reactive. libretexts.org In contrast, protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and potentially slowing down the reaction. wikipedia.org
The choice of solvent can also dictate the product distribution. For example, in the aerobic oxidation of 2-ethylhexanal, aprotic solvents with weak van der Waals forces and dipole interactions have no significant effect on the reaction, while protic solvents with suitable polarity can significantly improve the selectivity for the desired product, 2-ethylhexanoic acid. frontiersin.orgnih.gov
Table 1: Effect of Solvent Polarity on Reaction Rates
| Solvent Type | Polarity | Effect on SN2 Reactions | Rationale |
| Protic | High | Decreased Rate | Solvation of nucleophile through hydrogen bonding reduces its reactivity. wikipedia.org |
| Aprotic | High | Increased Rate | Preferential solvation of the cation leaves the anion more nucleophilic. libretexts.org |
| Nonpolar | Low | Variable | Depends on the specific reactants and transition state polarity. |
Specific Solvent Interactions and Hydrogen Bonding
Specific solvent interactions, particularly hydrogen bonding, play a crucial role in the reactivity of α-bromoesters. nih.gov Hydrogen bonding can stabilize reactants, transition states, or products, thereby influencing the reaction rate and equilibrium. ajol.info
Protic solvents, which can act as hydrogen bond donors, can stabilize both the α-bromoester and the incoming nucleophile. This stabilization can sometimes hinder the reaction by making the reactants less reactive. wikipedia.org Conversely, solvents that can act as hydrogen bond acceptors can stabilize transition states with developing positive charges, thus accelerating the reaction. ajol.info
For example, in the reaction of α-bromoesters with nucleophiles, a protic solvent can form hydrogen bonds with the bromine atom, making the carbon-bromine bond more polarized and potentially more susceptible to nucleophilic attack. However, it can also solvate the nucleophile, reducing its reactivity. wikipedia.org
The ability of a solvent to participate in hydrogen bonding can also influence tautomeric equilibria, which can be relevant for α-bromoesters that can potentially enolize. ajol.info The strength of hydrogen bonding can be affected by the solvent's polarity and the presence of other functional groups in the solute that can act as hydrogen bond donors or acceptors. ajol.info
The interplay between hydrogen bonding and solvent polarity is complex. In some cases, increasing solvent polarity can lead to stronger hydrogen bonding, which in turn can either accelerate or decelerate a reaction depending on which species is preferentially stabilized. mdpi.com
Table 2: Influence of Hydrogen Bonding on Reaction Intermediates
| Interaction | Effect on Reactivity | Explanation |
| H-bond donor solvent with α-bromoester | May increase | Polarization of the C-Br bond. |
| H-bond donor solvent with nucleophile | Decreases | Stabilization of the nucleophile, reducing its availability. wikipedia.org |
| H-bond acceptor solvent with transition state | May increase | Stabilization of developing positive charge. |
Stereochemical Control in Reactions of Chiral α-Bromoesters
Stereochemical control is a critical aspect of reactions involving chiral α-bromoesters, as the spatial arrangement of atoms in the products can significantly impact their properties and biological activity. fiveable.merijournals.com The stereochemical outcome of a reaction is influenced by factors such as the choice of reagents, catalysts, solvents, and temperature. fiveable.me
Diastereoselectivity in Nucleophilic Additions
In nucleophilic additions to chiral α-bromoesters, the existing stereocenter at the α-carbon can influence the formation of a new stereocenter, leading to diastereomeric products. libretexts.org The degree of diastereoselectivity depends on the steric and electronic interactions in the transition state.
For instance, in the reaction of enantiomerically pure α-bromoacyl-imidazolidinones with nitrogen nucleophiles, the diastereoselectivity can be controlled to favor either retention or inversion of configuration by adjusting the reaction conditions. nih.govrsc.org This control is achieved by choosing conditions that are either epimerizing or non-epimerizing. nih.govrsc.org
The nature of the nucleophile and the substrate also plays a significant role. For example, in the Mukaiyama aldol addition to α-chloroaldehydes, sterically hindered nucleophiles can lead to unexpected syn-selectivity.
Table 3: Factors Influencing Diastereoselectivity
| Factor | Influence on Stereochemical Outcome | Example |
| Reaction Conditions | Can favor retention or inversion. nih.govrsc.org | Epimerizing vs. non-epimerizing conditions. nih.govrsc.org |
| Nucleophile Steric Hindrance | Can lead to unexpected selectivities. | syn-selectivity in Mukaiyama aldol additions. |
| Substrate Structure | Existing stereocenters direct the approach of the nucleophile. youtube.com | Chiral α-bromoesters in nucleophilic additions. libretexts.org |
Enantioselectivity in Catalytic Transformations
Enantioselective catalysis provides a powerful tool for the synthesis of specific enantiomers from α-bromoesters. nih.govacs.org Chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other. rijournals.com
One notable example is the synergistic merger of enamine catalysis and visible-light photoredox catalysis for the enantioselective α-alkylation of aldehydes with α-bromoesters. nih.gov In this process, a ruthenium photocatalyst generates a highly electrophilic alkyl radical from the α-bromoester, which then couples with a transiently generated chiral enamine. nih.gov
Copper-catalyzed enantioselective synthesis of α-quaternary ketones, α-ketoesters, and aldehydes from acyl electrophiles and allyl organodiboron reagents also demonstrates the power of this approach. nih.gov These reactions utilize a chiral phosphine ligand to achieve high enantioselectivity. nih.gov
The development of such catalytic methods is crucial for accessing medicinally relevant derivatives and for the total synthesis of natural products. nih.gov
Table 4: Examples of Enantioselective Catalytic Transformations
| Catalytic System | Reaction Type | Product | Enantiomeric Ratio |
| Enamine & Photoredox Catalysis | α-Alkylation of Aldehydes | β-Cyanoaldehydes | High |
| Copper/Chiral Phosphine | Acyl Substitution | α-Quaternary Ketones | 90:10 to >99:1 nih.gov |
Bond Evolution Theory and Electron Density Analysis in Reaction Mechanisms
Bond Evolution Theory (BET) is a theoretical framework used to analyze the changes in electron density along a reaction pathway, providing a detailed picture of the bond-forming and bond-breaking processes. mdpi.comresearchgate.net This theory, often used in conjunction with the analysis of the Electron Localization Function (ELF), allows for a quantitative characterization of the electronic structure and its relation to reactivity. nih.govsemanticscholar.org
In the context of reactions involving α-bromoesters, BET can elucidate the sequence of electronic events during a reaction. For example, in a nucleophilic substitution reaction, BET can describe the depopulation of the carbon-bromine bond, the formation of a new bond with the nucleophile, and the reorganization of electron density in the transition state. mdpi.comresearchgate.net
Electron density analysis can also reveal the nature of the transition state. For instance, in SN2 reactions, it has been shown that the transition state can be described as a central carbocation stabilized by the neighboring nucleophile and leaving group through electron density transfer, rather than a hypervalent carbon atom. nih.gov
The application of BET and electron density analysis can help in understanding the factors that control reactivity and selectivity in reactions of α-bromoesters. By providing a detailed mechanistic picture, these theoretical tools can guide the design of new reactions and catalysts. semanticscholar.org
Table 5: Key Concepts in Bond Evolution Theory
| Concept | Description | Application in Reaction Mechanisms |
| Electron Localization Function (ELF) | A measure of the probability of finding an electron pair in a given region of space. semanticscholar.org | Divides the molecule into basins corresponding to chemical bonds and lone pairs. semanticscholar.org |
| Catastrophe Theory | Used to describe the abrupt changes in the topology of the ELF along the reaction coordinate. mdpi.com | Identifies the points where bonds are formed or broken. mdpi.com |
| Structural Stability Domains (SSDs) | Regions along the reaction coordinate where the topology of the ELF is constant. mdpi.com | Defines the different steps of the reaction mechanism. mdpi.com |
Future Directions and Emerging Research Avenues for Ethyl 2 Bromononanoate
Development of Novel and Highly Sustainable Synthetic Routes
Traditional methods for the synthesis of α-bromoesters, such as the Hell-Volhard-Zelinsky reaction, often rely on stoichiometric amounts of hazardous reagents like phosphorus tribromide and molecular bromine, leading to significant waste generation. google.comresearchgate.net The development of greener, more sustainable alternatives is a paramount goal in modern organic synthesis. patsnap.comunimi.it
A paradigm shift in the synthesis of α-bromoesters could come from the direct, catalytic functionalization of carbon-hydrogen (C-H) bonds. C-H activation strategies are highly attractive as they circumvent the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps. researchgate.net In the context of ethyl 2-bromononanoate, this would involve the direct bromination of the α-position of ethyl nonanoate (B1231133).
While the selective functionalization of a specific aliphatic C-H bond remains a significant challenge, recent progress in transition-metal catalysis offers promising avenues. researchgate.net Future research may focus on developing catalyst systems, potentially based on rhodium, palladium, or nickel, that can selectively activate the α-C-H bond of the ester in the presence of numerous other C-H bonds within the nonanoate chain. Visible-light-mediated approaches using N-bromoamide reagents have also shown promise for selective aliphatic C-H bromination and could be adapted for this purpose. researchgate.net
Table 1: Comparison of Traditional vs. C-H Activation Synthesis for this compound
| Feature | Traditional Synthesis (e.g., Hell-Volhard-Zelinsky) | Direct C-H Activation (Future Goal) |
| Starting Material | Nonanoic Acid | Ethyl Nonanoate |
| Key Reagents | PBr₃, Br₂, Ethanol (B145695) | Bromine Source (e.g., NBS), Catalyst |
| Atom Economy | Lower | Higher |
| Waste Products | Phosphorous acids, excess bromide salts | Catalytic byproducts, minimal waste |
| Synthetic Steps | Multiple (acid to acyl bromide, bromination, esterification) | Single step |
Electrocatalysis and photocatalysis are powerful tools for sustainable chemistry, harnessing electrical or light energy, respectively, to drive chemical transformations under mild conditions. bohrium.comdntb.gov.ua These methods can replace harsh chemical oxidants or reductants, minimizing waste and improving safety. bohrium.com
The synthesis of α-bromoesters can be envisioned through electro- or photocatalytic pathways. For instance, an electrocatalytic approach could involve the anodic oxidation of an enolate derived from ethyl nonanoate in the presence of a bromide source. This would avoid the use of bulk chemical oxidants.
Photocatalysis, particularly visible-light photoredox catalysis, offers another mild route. researchgate.net A potential mechanism could involve the photocatalytic generation of a bromine radical from a benign bromide salt, which then reacts with the ester enolate. The combination of electrochemistry and photochemistry, known as electrophotocatalysis, is an emerging field that could offer unique advantages, such as generating highly reactive catalytic species to enable challenging transformations. bohrium.com
Exploration of Underutilized Reactivity Modes
Beyond its classical role as an electrophile in SN2 reactions, the chemical behavior of this compound can be expanded by exploring its radical chemistry.
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical at the α-position. This reactive intermediate can participate in a variety of transformations not accessible through ionic pathways. bbhegdecollege.comyoutube.com Advanced radical reactions, such as atom transfer radical addition (ATRA) and radical cyclizations, can be employed to form new carbon-carbon and carbon-heteroatom bonds.
For example, the α-ester radical generated from this compound could be added across alkenes and alkynes to construct more complex carbon skeletons. This approach is particularly powerful for forming sterically congested quaternary carbon centers. The electrophilic nature of the intermediate radical, influenced by the adjacent ester group, can be harnessed for selective reactions. nih.govrsc.org
Visible-light photoredox catalysis has emerged as a premier method for generating radicals from alkyl halides under exceptionally mild conditions. researchgate.netprinceton.edu Upon excitation by visible light, a photocatalyst can engage in a single-electron transfer (SET) with this compound. This reductive process cleaves the C-Br bond to generate the α-ester radical and a bromide anion. princeton.edu
This strategy has been widely used for the α-alkylation of various substrates. The radical generated from this compound can be coupled with electron-rich arenes, heteroarenes, or enolates, providing a powerful tool for C-C bond formation. The mild, room-temperature conditions of photoredox catalysis tolerate a wide range of functional groups, significantly broadening the synthetic potential of this compound. researchgate.netnih.gov
Table 2: Potential Radical Reactions of this compound
| Reaction Type | Radical Generation Method | Potential Coupling Partner | Resulting Structure |
| Atom Transfer Radical Addition (ATRA) | Thermal Initiator (AIBN), Photoredox Catalysis | Unactivated Alkenes | γ-Bromo esters |
| Reductive Coupling | Photoredox Catalysis | Electron-rich Arenes | α-Aryl nonanoates |
| Conjugate Addition | Photoredox Catalysis | Michael Acceptors | 1,4-Dicarbonyl compounds |
| Giese Reaction | Radical Initiator | Alkenes | Addition products |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. nih.govmdpi.com The synthesis and subsequent reactions of this compound are well-suited for integration into automated flow platforms.
For instance, the bromination of ethyl nonanoate could be performed in a flow reactor, allowing for the safe handling of bromine and immediate consumption of the product in a subsequent telescoped reaction step. nih.gov This minimizes the isolation of potentially hazardous intermediates. Photochemical and electrochemical reactions are particularly amenable to flow setups, as the path length of light and the electrode surface area can be precisely controlled, leading to improved efficiency and reproducibility. mdpi.comresearchgate.net An automated platform could integrate the synthesis of this compound with its subsequent use in a photoredox-catalyzed coupling reaction, enabling a streamlined and efficient process from simple starting materials to complex target molecules. researchgate.net
Theoretical and Predictive Modeling of Novel Reactivity
AI-Driven Retrosynthesis and Forward Reaction Design
The advent of artificial intelligence (AI) and machine learning (ML) is beginning to revolutionize organic synthesis, offering powerful new tools for designing and optimizing chemical reactions. researchgate.netrjptonline.org For a target molecule like this compound, these computational approaches can dramatically accelerate the identification of viable synthetic routes and predict reaction outcomes with increasing accuracy. nih.gov This section explores the future directions and emerging research avenues in the application of AI for both the retrosynthetic analysis and forward reaction design of this specific α-bromo ester.
For this compound, an AI algorithm would likely propose a primary retrosynthetic pathway based on two high-probability disconnections:
Ester Bond Disconnection: The most logical initial disconnection is the cleavage of the ester linkage. An AI model would recognize this as a standard transformation, suggesting that this compound can be synthesized from 2-bromononanoic acid and ethanol . This step is based on the well-established esterification reaction.
Alpha-Bromination Disconnection: The second step involves identifying a precursor for 2-bromononanoic acid. The AI would analyze the molecule and recognize the bromine atom at the alpha-carbon as a key functional group. It would then propose that 2-bromononanoic acid can be formed from nonanoic acid via an α-bromination reaction, such as the classic Hell-Volhard-Zelinsky reaction.
| Target Molecule | Disconnection Step | Precursor(s) | Associated Reaction Type |
| This compound | C(O)-O Bond (Ester) | 2-Bromononanoic acid + Ethanol | Esterification |
| 2-Bromononanoic acid | Cα-Br Bond (Halogenation) | Nonanoic acid | Alpha-Bromination |
Beyond planning the route, AI is increasingly used to design the forward synthesis, predicting optimal reaction conditions, potential byproducts, and yields. rjptonline.orgnih.gov This predictive power transforms synthesis from a trial-and-error process into a more data-driven endeavor.
For the synthesis of this compound, an AI model would proceed as follows:
Step 1: Alpha-Bromination of Nonanoic Acid: The AI would query its database for methods to perform the alpha-bromination of a carboxylic acid. It would likely suggest the Hell-Volhard-Zelinsky reaction, specifying the necessary reagents such as Bromine (Br₂) and a phosphorus catalyst like Phosphorus Tribromide (PBr₃). Advanced models could further refine conditions by suggesting optimal temperatures and solvents to maximize yield and minimize side reactions.
Step 2: Esterification of 2-Bromononanoic Acid: For the subsequent esterification with ethanol, the AI would propose standard acid-catalyzed conditions (e.g., using sulfuric acid). Furthermore, machine learning models can predict the likelihood of success and potential yield by comparing this specific reaction to thousands of similar esterifications in its training data. rsc.org Newer AI models, such as Reactron, can even predict the underlying electron movements, providing a detailed mechanistic understanding of the reaction. arxiv.orgarxiv.org
The following table summarizes how AI would contribute to the forward reaction design for each step of the synthesis.
| Reaction Step | Reactants | AI-Suggested Reagents/Catalysts | AI's Role in Optimization |
| 1. Alpha-Bromination | Nonanoic acid | 1. Br₂, PBr₃2. H₂O | - Predicts reaction success based on known substrate scope.- Suggests optimal solvent and temperature conditions.- Flags potential for over-bromination or other side products. |
| 2. Esterification | 2-Bromononanoic acid, Ethanol | H₂SO₄ (catalytic) | - Predicts reaction yield based on similar transformations. rjptonline.org- Recommends conditions to drive equilibrium towards the product (e.g., removal of water).- Provides alternative catalysts or coupling agents. |
The integration of AI into the synthesis of compounds like this compound represents a significant leap forward. These tools promise to not only accelerate the discovery of synthetic routes but also to enhance their efficiency, safety, and sustainability by leveraging vast amounts of chemical data. researchgate.net As these models become more sophisticated, they will undoubtedly become indispensable partners in the design and execution of complex organic synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for ethyl 2-bromononanoate, and how do reaction conditions (e.g., solvent, catalyst, temperature) influence yield and purity?
- Methodological Answer: Ethyl 2-bromonanoate is typically synthesized via esterification of 2-bromononanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Yield optimization requires systematic variation of parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to non-polar solvents.
- Temperature control : Elevated temperatures (70–90°C) improve kinetics but risk side reactions like decarboxylation.
- Catalyst loading : Excess acid catalyst can degrade the ester product; titration experiments are recommended to identify ideal stoichiometry .
- Purity is assessed via GC-MS or HPLC, with retention times calibrated against commercial standards .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of ethyl 2-bromonanoate?
- Methodological Answer:
- ¹H NMR : Key signals include the ethyl ester group (triplet at δ ~1.2–1.4 ppm for CH₃CH₂O, quartet at δ ~4.1–4.3 ppm for OCH₂CH₃) and the brominated α-carbon (multiplet at δ ~4.5–4.8 ppm).
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~170–175 ppm, while the brominated carbon (C-Br) resonates at δ ~30–40 ppm.
- IR : Strong absorption bands for ester C=O (~1740 cm⁻¹) and C-Br stretching (~550–650 cm⁻¹) confirm functional groups .
- Cross-referencing with spectral databases (e.g., SciFinder, Reaxys) ensures accuracy .
Q. What analytical methods are suitable for quantifying trace impurities in this compound, and how can detection limits be minimized?
- Methodological Answer:
- GC-MS with Headspace Sampling : Detects volatile impurities (e.g., unreacted ethanol or brominated byproducts) with detection limits as low as 0.1 ppm.
- HPLC-UV/Vis : Quantifies non-volatile impurities (e.g., diesters or oxidation products) using C18 columns and gradient elution.
- Validation : Calibration curves (R² > 0.995) and spike-recovery tests (90–110% recovery) ensure method robustness. Internal standards (e.g., deuterated analogs) improve precision .
Advanced Research Questions
Q. How does the steric and electronic environment of the bromine atom in this compound influence its reactivity in nucleophilic substitution (SN2) reactions?
- Methodological Answer:
- Steric Effects : The branched nonanoate chain creates steric hindrance, slowing SN2 kinetics. Competitive elimination (E2) may dominate unless bulky nucleophiles (e.g., tert-butoxide) are avoided.
- Electronic Effects : The electron-withdrawing ester group increases electrophilicity at the α-carbon, enhancing reactivity with soft nucleophiles (e.g., thiols).
- Kinetic Studies : Pseudo-first-order rate constants (kobs) under varying nucleophile concentrations and temperatures elucidate mechanistic pathways. Arrhenius plots reveal activation energies .
Q. What strategies can resolve contradictions in reported stability data for this compound under varying storage conditions (e.g., light, temperature, humidity)?
- Methodological Answer:
- Controlled Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with periodic sampling. Degradation products are profiled via LC-MS.
- Data Reconciliation : Discrepancies may arise from impurities (e.g., residual acids) catalyzing hydrolysis. Replicate studies under inert atmospheres (N₂) isolate environmental variables .
- Statistical Analysis : Multivariate ANOVA identifies significant factors (p < 0.05); Tukey’s HSD test compares group means .
Q. How can computational chemistry (DFT, MD simulations) predict the solvation behavior and reactivity of this compound in non-aqueous media?
- Methodological Answer:
- Solvent Modeling : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) predict solubility parameters (δ) and preferential solvation in solvents like THF or DCM.
- Transition State Analysis : DFT calculations (B3LYP/6-31G*) map energy barriers for bromine displacement reactions, correlating with experimental kinetic data.
- Validation : Compare computed vs. observed Hammett substituent constants (σ) to refine computational models .
Q. What experimental designs are effective for studying the enantioselective synthesis of this compound using chiral catalysts?
- Methodological Answer:
- Catalyst Screening : Test chiral phosphine ligands (e.g., BINAP) or organocatalysts (e.g., proline derivatives) in asymmetric esterification.
- Enantiomeric Excess (ee) Analysis : Chiral HPLC columns (e.g., Chiralpak IA) or polarimetry quantify ee.
- Design of Experiments (DoE) : Fractional factorial designs optimize catalyst loading, solvent polarity, and temperature interactions. Response surface models predict optimal conditions .
Data Management and Ethical Considerations
Q. How should researchers address discrepancies between theoretical and experimental yields of this compound?
- Methodological Answer:
- Error Source Identification : Use control experiments to isolate variables (e.g., moisture ingress, catalyst deactivation).
- Replication : Independent triplicate syntheses under identical conditions assess reproducibility.
- Reporting Standards : Document raw data (e.g., NMR integrals, GC peak areas) in appendices, with processed data (e.g., normalized yields) in the main text .
Q. What open science practices ensure transparency in publishing datasets related to this compound synthesis and characterization?
- Methodological Answer:
- Data Repositories : Deposit raw spectra, chromatograms, and computational input files in repositories like Zenodo or ChemRxiv with CC-BY licenses.
- Metadata Compliance : Include experimental parameters (e.g., instrument models, software versions) using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Tables for Quick Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
